Cas no 56177-80-1 (Ethoxy-5-fluoro-4(3H)-pyrimidinone)
Ethoxy-5-fluoro-4(3H)-pyrimidinone Chemical and Physical Properties
Names and Identifiers
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- 2-Ethoxy-5-fluoropyrimidin-4(3H)-one
- 5-Fluoro-2-ethoxy-4(1H)pyrimidinone
- 2-Ethoxy-5-fluoro-4-pyrimidinone
- 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one
- 2-ethoxy-5-fluoro-1H-pyrimidin-6-one
- 2-ETHOXY-5-FLUOROURACIL
- Ethoxy-5-fluoro-4(3H)-pyrimidinone
- 2-Ethoxy-5-fluoropyrimidin-4(1H)-one
- 5-Fluoro-2-ethoxy-4-pyrimidinone
- 2-Ethoxy-5-fluoro-4(3H)-pyrimidinone
- 2-ethoxy-5-fluoropyrimidin-4-ol
- 2-ETHOXY-5-FLUORO-4-HYDROXYPYRIMIDINE
- 15FS54053U
- DSSTox_CID_31565
- DSSTox_RID_97450
- DSSTox_GSID_57776
- KSC494S
- Fluorouracil Imp. F (EP): 2-Ethoxy-5-fluoropyrimidin-4(1H)-o
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- MDL: MFCD03788500
- Inchi: 1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
- InChI Key: XREDGJFKPWBNRQ-UHFFFAOYSA-N
- SMILES: FC1=CN=C(NC1=O)OCC
Computed Properties
- Exact Mass: 158.04900
- Monoisotopic Mass: 158.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.4
- Topological Polar Surface Area: 50.7
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.36
- Melting Point: 180-184 °C (lit.)
- Boiling Point: 269.7 °C at 760 mmHg
- Flash Point: 116.9 °C
- Refractive Index: 1.528
- PSA: 54.98000
- LogP: 0.30770
- Solubility: Not determined
Ethoxy-5-fluoro-4(3H)-pyrimidinone Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
Ethoxy-5-fluoro-4(3H)-pyrimidinone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethoxy-5-fluoro-4(3H)-pyrimidinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E892040-10g |
Ethoxy-5-fluoro-4(3H)-pyrimidinone |
56177-80-1 | 10g |
$ 138.00 | 2023-09-07 | ||
| TRC | E892040-25g |
Ethoxy-5-fluoro-4(3H)-pyrimidinone |
56177-80-1 | 25g |
$ 276.00 | 2023-09-07 | ||
| TRC | E892040-100g |
Ethoxy-5-fluoro-4(3H)-pyrimidinone |
56177-80-1 | 100g |
$ 552.00 | 2023-09-07 | ||
| Chemenu | CM166623-100g |
5-fluoro-2-ethoxy-4(1h)pyrimidinone |
56177-80-1 | 95% | 100g |
$289 | 2021-08-05 | |
| Apollo Scientific | PC0704-5g |
2-Ethoxy-5-fluoropyrimidin-4(3H)-one |
56177-80-1 | 98+% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | PC0704-25g |
2-Ethoxy-5-fluoropyrimidin-4(3H)-one |
56177-80-1 | 98+% | 25g |
£45.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23200-5g |
2-Ethoxy-5-fluoropyrimidin-4(3H)-one |
56177-80-1 | 99% | 5g |
¥128.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23200-25g |
2-Ethoxy-5-fluoropyrimidin-4(3H)-one |
56177-80-1 | 99% | 25g |
¥338.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23200-100g |
2-Ethoxy-5-fluoropyrimidin-4(3H)-one |
56177-80-1 | 99% | 100g |
¥988.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E23200-1g |
2-Ethoxy-5-fluoropyrimidin-4(3H)-one |
56177-80-1 | 99% | 1g |
¥48.0 | 2023-09-08 |
Ethoxy-5-fluoro-4(3H)-pyrimidinone Suppliers
Ethoxy-5-fluoro-4(3H)-pyrimidinone Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on Ethoxy-5-fluoro-4(3H)-pyrimidinone
Comprehensive Overview of Ethoxy-5-fluoro-4(3H)-pyrimidinone (CAS No. 56177-80-1): Properties, Applications, and Industry Insights
The compound Ethoxy-5-fluoro-4(3H)-pyrimidinone (CAS No. 56177-80-1) is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring an ethoxy group and a fluoro substituent, this heterocyclic compound exhibits remarkable potential in drug discovery and material science. Recent studies highlight its role as a key intermediate in synthesizing nucleoside analogs, which are crucial for antiviral and anticancer therapies.
In the context of rising global demand for fluorinated compounds, Ethoxy-5-fluoro-4(3H)-pyrimidinone stands out due to its enhanced bioavailability and metabolic stability compared to non-fluorinated counterparts. Researchers are particularly interested in its structure-activity relationship (SAR), which influences binding affinity to target enzymes. The compound’s pyrimidinone core also makes it a candidate for developing novel small-molecule inhibitors, addressing current challenges in personalized medicine.
From an industrial perspective, the synthesis of CAS 56177-80-1 often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution protocols. Manufacturers prioritize high-purity grades (>98%) to meet stringent regulatory requirements for preclinical studies. Analytical techniques like HPLC and LC-MS are routinely employed to verify its chemical integrity, especially given its sensitivity to hydrolysis under acidic conditions.
Environmental and safety considerations are equally critical. While not classified as hazardous, proper handling of Ethoxy-5-fluoro-4(3H)-pyrimidinone requires adherence to Good Laboratory Practices (GLP). Its biodegradability profile remains under investigation, aligning with the pharmaceutical industry’s shift toward green chemistry principles. This aligns with trending searches on "sustainable fluorochemicals" and "eco-friendly heterocycles" in scientific databases.
Market analysts project growth for fluoropyrimidine derivatives, driven by their expanding applications in precision agriculture and bioconjugation technologies. Patent filings related to 56177-80-1 have surged since 2020, particularly in Asia-Pacific regions, reflecting its commercial viability. Frequently asked questions (FAQs) include its solubility in polar solvents and compatibility with peptide coupling reagents—topics extensively covered in recent journal publications.
Innovative formulations incorporating Ethoxy-5-fluoro-4(3H)-pyrimidinone are being explored for targeted drug delivery systems, leveraging its ability to modify pharmacokinetic profiles. Collaborative studies between academia and biotech firms aim to optimize its scalable synthesis, addressing cost-efficiency concerns—a hot topic in process chemistry forums. Additionally, computational modeling of its electronic properties provides insights for designing next-generation bioactive scaffolds.
In summary, CAS No. 56177-80-1 represents a versatile building block with cross-disciplinary relevance. Its evolving applications underscore the importance of structural modification strategies in modern chemical R&D, resonating with current industry priorities such as fragment-based drug design and high-throughput screening. As research advances, this compound is poised to contribute significantly to breakthroughs in medicinal chemistry and beyond.
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